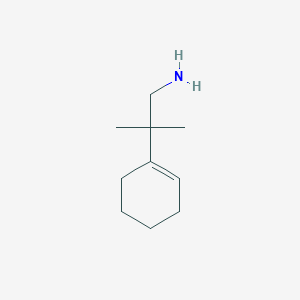

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine

Description

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine is a secondary amine characterized by a cyclohexene ring fused to a branched aliphatic chain. This compound’s structure combines lipophilicity (from the cyclohexene and methyl groups) with the nucleophilic properties of a primary amine, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

IUPAC Name |

2-(cyclohexen-1-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJMYHBPPLVNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexene with a suitable amine precursor under controlled conditions. For example, the reaction of cyclohexene with 2-methylpropan-1-amine in the presence of a catalyst can yield the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to facilitate the formation of the amine bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone or cyclohexanol derivatives.

Reduction: Saturated amines or alcohols.

Substitution: Various substituted amines or amides.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclohexene ring and amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Yields for cyclohexene-containing compounds vary widely (35–63%), influenced by reaction complexity and purification challenges.

- Chromatography (e.g., reverse-phase, flash) is a common purification strategy .

Physicochemical and Spectral Properties

Table: Spectral Data Comparison

Insights :

Limitations :

- Comparative biological activity data (e.g., toxicity, receptor binding) are absent.

Biological Activity

2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine, also known by its chemical identifier 1598255-56-1, is an organic compound that has garnered attention for its potential biological activity and therapeutic applications. This compound features a cyclohexene ring linked to a methylpropanamine group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

The synthesis of this compound can be achieved through various methods, typically involving the reaction of cyclohexene with suitable amine precursors under controlled conditions. The reaction often requires an inert atmosphere and elevated temperatures to facilitate the formation of the amine bond. Catalysts such as palladium or platinum are frequently employed to enhance reaction rates and selectivity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets. The structural features of the cyclohexene ring and amine group are critical in determining binding affinity and specificity. Potential pathways influenced by this compound may include signal transduction cascades and metabolic processes .

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially influencing their activity. For instance, studies have explored its effects on heparanase enzyme inactivation and extracellular matrix dynamics, suggesting a role in modulating inflammatory responses .

Therapeutic Applications

The compound is being investigated for its potential therapeutic properties. It has been explored as a precursor for drug development due to its ability to affect biological pathways associated with diseases such as rheumatoid arthritis and cancer .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.

- Antitumor Activity : Preliminary data suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties .

- Neuroprotective Effects : Some studies have indicated that the compound could have neuroprotective effects, possibly through modulation of neurotransmitter systems .

Data Tables

Q & A

Q. What are the established synthetic routes for 2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine, and how are intermediates purified?

Methodological Answer: A copper-catalyzed carbonylative multi-component borylamidation of alkenes is a key synthetic approach. For example, 2-(cyclohex-1-en-1-yl)ethylamine reacts with trans-β-methylstyrene under CO pressure, using Pd(OAc)₂ and Xantphos as catalysts. The crude product is purified via flash chromatography (n-pentane/ethyl acetate = 5:1, Rf = 0.2), yielding a white solid with 63% efficiency . Optimization of stoichiometry (e.g., 2.5 equivalents of the amine) and solvent polarity gradients during chromatography are critical for reproducibility.

Q. How is the structural characterization of this compound validated?

Methodological Answer: X-ray crystallography remains the gold standard. For related cyclohexene-containing analogs, single-crystal X-ray diffraction confirms conformational details (e.g., envelope-shaped imidazolidinone rings) and disorder in substituents . High-resolution mass spectrometry (HRMS-ESI-TOF) is essential for validating molecular formulas (e.g., [M+H]⁺ C₂₆H₄₆BNO₄Si: calcd 476.3367, found 476.3370) . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of methyl and cyclohexenyl groups.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cyclization or carbonylative coupling?

Methodological Answer: The cyclohexenyl group participates in conjugate addition or radical-mediated cyclization. For instance, trifluoromethanesulfonate derivatives of cyclohexene precursors undergo elimination to generate strained intermediates like cyclohexyne, which react with dienes (e.g., 1,3-diphenylisobenzofuran) to form polycyclic adducts . Monitoring reaction progress via TLC (n-hexane/CH₂Cl₂ = 9:1) and characterizing exothermic profiles (+8°C during precursor addition) are critical for controlling regioselectivity .

Q. How can computational modeling predict the compound’s stereoelectronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the amine’s nucleophilicity and cyclohexenyl ring puckering. Molecular dynamics simulations assess solvent effects (e.g., dichloromethane vs. ethanol) on conformational stability. The InChI key (IUDMXOOVKMKODN-UHFFFAOYSA-N) and SMILES (NCCC1=CCCCC1) from structural databases enable precise input for software like Gaussian or ORCA .

Q. How are contradictions in spectroscopic data (e.g., ¹³C NMR shifts) resolved?

Methodological Answer: Discrepancies in ¹³C NMR assignments for the cyclohexenyl carbons (δ 120–140 ppm) arise from dynamic ring puckering. Variable-temperature NMR (e.g., 25°C to −60°C) slows ring inversion, splitting peaks into distinct signals. Comparing experimental data with computed chemical shifts (via ACD/Labs or MNova) resolves ambiguities. For example, the cyclohexenyl ethylamine backbone shows distinct δ ~2.5–3.0 ppm (¹H NMR) for NH₂ protons, sensitive to deuterated solvent exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.